tert-Butyl 2-fluoro-4-iodobenzoate
Description
tert-Butyl 2-fluoro-4-iodobenzoate (CAS: 1382940-78-4) is a halogenated aromatic ester with the molecular formula C₁₁H₁₂FIO₂ and a molecular weight of 322 Da . Its structure features a tert-butyl ester group at the carboxyl position, a fluorine substituent at the 2-position, and an iodine atom at the 4-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a superior leaving group compared to lighter halogens like bromine or chlorine .
Key physical properties include a LogP of 4.1, indicating moderate lipophilicity, and three rotatable bonds that confer flexibility in molecular interactions . The compound is available commercially at 95% purity, with suppliers like eNovation CN offering quantities up to 250 mg .
Properties
IUPAC Name |
tert-butyl 2-fluoro-4-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSINMCJDOCCCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-4-iodobenzoate typically involves the esterification of 2-fluoro-4-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-fluoro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides or nitriles.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: The corresponding alcohol, tert-butyl 2-fluoro-4-hydroxybenzoate.
Scientific Research Applications
tert-Butyl 2-fluoro-4-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-fluoro-4-iodobenzoate in chemical reactions involves the activation of the carbon-iodine bond, making it susceptible to nucleophilic attack. The presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and selectivity in various reactions. The tert-butyl group provides steric hindrance, which can impact the compound’s interaction with other molecules and catalysts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
tert-Butyl 2-fluoro-4-iodobenzoate belongs to a class of halogenated benzoate esters. Below is a comparative analysis with key analogues:
Table 1: Comparative Data of Halogenated Benzoate Esters
| Compound Name | Molecular Formula | Molecular Weight (Da) | LogP | Substituents (Position) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₂FIO₂ | 322 | 4.1 | F (2), I (4) | Cross-coupling reactions |
| tert-Butyl 2-bromo-4-fluorobenzoate | C₁₁H₁₂BrFO₂ | 275 | N/A | Br (2), F (4) | Organic synthesis intermediates |
| tert-Butyl 2-bromo-5-fluorobenzoate | C₁₁H₁₂BrFO₂ | 275 | N/A | Br (2), F (5) | Pharmaceutical intermediates |
Key Differences and Implications
Halogen Effects
- Reactivity : The iodine atom in this compound enhances its utility in transition-metal-catalyzed reactions (e.g., Pd-mediated couplings) due to its lower bond dissociation energy compared to bromine . Brominated analogues (e.g., tert-butyl 2-bromo-4-fluorobenzoate) are less reactive in such contexts, requiring harsher conditions .
Substituent Position
- Electronic Effects : The fluorine atom at the 2-position in the target compound exerts strong electron-withdrawing effects, activating the ring toward electrophilic substitution at the 4-iodo position. In contrast, fluorine at the 5-position (e.g., tert-butyl 2-bromo-5-fluorobenzoate) redistributes electronic density differently, altering regioselectivity in subsequent reactions .
- Steric Hindrance : The tert-butyl group provides steric bulk, which may slow nucleophilic attack at the ester carbonyl but stabilize intermediates in multi-step syntheses .
Physicochemical Properties
- Lipophilicity : The higher LogP of the iodo compound (4.1) compared to brominated analogues (estimated ~3.5–3.8) suggests greater membrane permeability, a critical factor in pharmaceutical applications .
- Stability : Iodoaromatics are generally more light-sensitive than bromoaromatics, necessitating storage in amber containers. However, the tert-butyl ester group enhances thermal stability in both cases .
Biological Activity
tert-Butyl 2-fluoro-4-iodobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include both fluorine and iodine substituents on a benzoate scaffold. These halogen atoms can significantly enhance the compound's biological activity, particularly in the context of cancer therapy.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the tert-butyl group enhances lipophilicity, which may facilitate cellular uptake. The fluorine atom can participate in halogen bonding, while the iodine atom can influence the compound's reactivity and biological interactions.
Research indicates that this compound interacts with anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. These proteins are crucial for cancer cell survival, making them valuable therapeutic targets. The compound's binding affinity is influenced by its structural features, particularly the hydrophobic interactions provided by the tert-butyl group, which stabilize its interactions within protein pockets .
Inhibition of Anti-apoptotic Proteins
Studies have shown that compounds similar to this compound exhibit significant inhibitory activity against Mcl-1 and Bfl-1. For instance, modifications to the benzoate structure can enhance binding affinity, suggesting potential applications in cancer treatment .
Case Studies
A notable study demonstrated that a derivative of this compound showed equipotent binding to both Mcl-1 and Bfl-1 proteins with improved selectivity over other Bcl-2 family proteins. This selectivity is crucial for reducing side effects associated with broader-spectrum inhibitors .
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 2-iodobenzoate | Iodine at the 2-position | Lacks fluorine; primarily used for nucleophilic substitution. |
| Tert-butyl 4-fluorobenzoate | Fluorine at the para position | Exhibits different reactivity patterns due to para substitution. |
| Tert-butyl 3-fluorobenzoate | Fluorine at the meta position | Different steric hindrance affecting reactivity. |
| Tert-butyl 3-bromo-5-fluorobenzoate | Bromine instead of iodine | Offers alternative halogen reactivity. |
This compound stands out due to its combination of both iodine and fluorine substituents, which can significantly alter its chemical reactivity and biological interactions compared to other halogenated benzoates .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions where appropriate precursors are reacted under controlled conditions to introduce the desired halogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
